7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-
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Overview
Description
7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.
Biochemical Pathways
Similar compounds have been studied for anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an hh signalling cascade , suggesting potential effects on DNA replication and cell signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds under mild conditions to yield the desired product . Another common method involves the cyclization of hydrazines with 1,3-difunctional electrophilic substrates .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl boronic acids are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as a lead compound in the development of drugs for treating various diseases, including tuberculosis and cancer
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of nitrogen atoms.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a pyrazole ring fused with a pyrimidine ring, offering different biological activities
Uniqueness
7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- is unique due to its specific substitution pattern and the presence of an amino group, which can enhance its binding affinity to biological targets. This uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
3-amino-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H2,(H,8,11)(H3,7,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCHJTITAYIUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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